molecular formula C9H14N2O B1430678 (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile CAS No. 1461698-13-4

(3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile

Cat. No.: B1430678
CAS No.: 1461698-13-4
M. Wt: 166.22 g/mol
InChI Key: IUYZKCJVSORTEH-GKAPJAKFSA-N
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Description

(3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile is a complex heterocyclic compound that features a unique combination of a pyridine and morpholine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a morpholine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method can be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonitrile group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog that lacks the pyridine ring.

    Pyridine: A basic heterocyclic compound that forms the core structure of many complex molecules.

    Piperidine: Another related compound with a similar ring structure but different functional groups.

Uniqueness

(3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile is unique due to its combined pyridine and morpholine ring system, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3R)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-5-9-6-11-4-2-1-3-8(11)7-12-9/h8-9H,1-4,6-7H2/t8?,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYZKCJVSORTEH-GKAPJAKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(OCC2C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C[C@@H](OCC2C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile
Reactant of Route 2
(3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile
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(3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile
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(3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile
Reactant of Route 5
(3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile
Reactant of Route 6
(3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile

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